molecular formula C7H14ClN3O B6252422 1-(3-propyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride CAS No. 1208076-31-6

1-(3-propyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride

Cat. No.: B6252422
CAS No.: 1208076-31-6
M. Wt: 191.7
InChI Key:
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Description

“1-(3-propyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride” is a chemical compound with the CAS Number: 1208076-31-6 . It has a molecular weight of 191.66 . The IUPAC name for this compound is 1-(3-propyl-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride . It is typically stored at room temperature and comes in a powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H13N3O.ClH/c1-3-4-6-9-7(5(2)8)11-10-6;/h5H,3-4,8H2,1-2H3;1H . This code provides a specific textual representation of the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 191.66 .

Safety and Hazards

The compound has been classified under the GHS07 hazard class . It carries the signal word “Warning” and has hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Future Directions

The future directions for this compound could involve further exploration of its potential as an anti-infective agent . Additionally, the development of new synthetic strategies for 1,2,4-oxadiazole could also be a potential area of future research .

Biochemical Analysis

Biochemical Properties

1-(3-Propyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain bacterial enzymes, thereby exhibiting antibacterial properties . The compound also interacts with proteins involved in cell signaling pathways, modulating their function and leading to altered cellular responses.

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can inhibit the growth of bacterial cells by disrupting their metabolic processes . Additionally, it affects eukaryotic cells by altering the expression of genes involved in inflammation and immune responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. This binding can result in changes in gene expression, enzyme activity, and overall cellular function . The compound’s ability to form hydrogen bonds with target molecules is crucial for its biological activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but its activity can degrade over extended periods or under harsh conditions. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of bacterial growth .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as antibacterial activity, without significant toxicity. At higher doses, toxic effects can be observed, including damage to liver and kidney tissues . These findings highlight the importance of dosage optimization for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes responsible for its metabolism, leading to the formation of various metabolites. These interactions can affect metabolic flux and alter the levels of key metabolites within cells . Understanding these pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s ability to cross cellular membranes is essential for its biological activity.

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and nucleus. Its activity and function can be affected by post-translational modifications and targeting signals that direct it to specific organelles . These factors play a crucial role in determining the compound’s overall biological effects.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(3-propyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride involves the reaction of 3-propyl-1,2,4-oxadiazole-5-carboxylic acid with thionyl chloride to form 3-propyl-1,2,4-oxadiazole-5-carbonyl chloride. This intermediate is then reacted with ethylenediamine to form 1-(3-propyl-1,2,4-oxadiazol-5-yl)ethane-1,2-diamine, which is subsequently converted to the hydrochloride salt by reaction with hydrochloric acid." "Starting Materials": [ "3-propyl-1,2,4-oxadiazole-5-carboxylic acid", "Thionyl chloride", "Ethylenediamine", "Hydrochloric acid" ], "Reaction": [ "Step 1: React 3-propyl-1,2,4-oxadiazole-5-carboxylic acid with thionyl chloride in anhydrous conditions to form 3-propyl-1,2,4-oxadiazole-5-carbonyl chloride.", "Step 2: Add ethylenediamine to the reaction mixture from step 1 and heat under reflux to form 1-(3-propyl-1,2,4-oxadiazol-5-yl)ethane-1,2-diamine.", "Step 3: Add hydrochloric acid to the reaction mixture from step 2 to form 1-(3-propyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride as a white solid." ] }

CAS No.

1208076-31-6

Molecular Formula

C7H14ClN3O

Molecular Weight

191.7

Purity

95

Origin of Product

United States

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